![molecular formula C17H17N3O2S B2746194 3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 691866-97-4](/img/structure/B2746194.png)

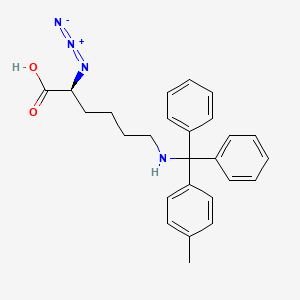

3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

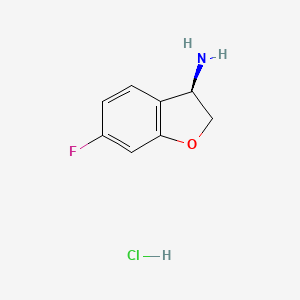

“3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a compound with a thieno[2,3-b]pyridine fragment . Compounds with this fragment are of special interest due to a wide spectrum of biological activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin in the presence of catalytic amounts of sulfuric acid . The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .Chemical Reactions Analysis

Amides of 3-aminothieno[2,3-b]pyridine-2-carboxylic acids are known to react readily with carbonyl compounds, aldehydes, or cyclic ketones, in boiling AcOH or toluene in the presence of catalytic amounts of acids to form pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives .Aplicaciones Científicas De Investigación

Anticancer Properties

The compound has demonstrated potential as an anticancer agent. In studies, it exhibited cytotoxic effects against cancer cells, particularly in breast cancer (MCF-7 cell line). Concentrations as low as 0.1 µM led to significant cell death after 72 hours of treatment .

G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition

Researchers have explored the compound’s interaction with GRK2, a key enzyme involved in cell signaling. Variations in the 4-position of the thienopyridine scaffold (e.g., replacing chlorine with hydrogen, fluorine, or bromine) showed promising results. These modifications maintained GRK2 inhibition, with nanomolar potency .

Anti-Inflammatory Activity

Inspired by structurally related molecules, scientists synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate. This compound was investigated for its anti-inflammatory properties. Although further research is needed, it holds promise as a potential anti-inflammatory agent .

Spiro-Indene Derivatives

The reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin led to intriguing spiro-indene derivatives. These compounds exhibit unique structures and may have applications in materials science or drug discovery .

Rare and Unique Chemical Collection

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available, it remains an interesting candidate for further investigation .

Direcciones Futuras

Future research could focus on further exploring the biological activities of “3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” and similar compounds, given their wide spectrum of biological activity . Additionally, more studies could be conducted to understand their synthesis, molecular structure, and chemical reactions in more detail.

Mecanismo De Acción

Target of Action

A structurally similar compound was found to inhibit cdk8 , suggesting that this compound might also target similar proteins or pathways.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .

Biochemical Pathways

If it indeed targets cdk8 like its structurally similar compound , it could potentially affect cell cycle regulation and transcriptional regulation pathways.

Pharmacokinetics

One study suggests that structurally similar compounds have high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier .

Result of Action

If it indeed targets cdk8 like its structurally similar compound , it could potentially inhibit cell proliferation and induce cell cycle arrest.

Propiedades

IUPAC Name |

3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-9-7-10(2)19-17-13(9)14(18)15(23-17)16(21)20-11-5-4-6-12(8-11)22-3/h4-8H,18H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKUWCFQFYNTPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC=C3)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2746112.png)

![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2746117.png)

![N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2746120.png)

![3-(Dimethylamino)-2-[4-(3,3-dimethyl-2-oxo-1-azetanyl)phenyl]acrylonitrile](/img/structure/B2746125.png)

![2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2746132.png)

![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2746134.png)